5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane)
Description
5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is a bicyclic compound featuring two 1,3,5-dioxazinane rings connected via an ethane-1,2-diyl spacer. Its synthesis involves the reaction of N,N′-bis(hydroxymethyl)thiourea with ethane-1,2-diamine under controlled conditions, yielding a symmetric bis-heterocyclic structure .
Properties
CAS No. |
805231-52-1 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-[2-(1,3,5-dioxazinan-5-yl)ethyl]-1,3,5-dioxazinane |
InChI |
InChI=1S/C8H16N2O4/c1(9-3-11-7-12-4-9)2-10-5-13-8-14-6-10/h1-8H2 |
InChI Key |
GGJPAVNUERGHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(COCO1)CCN2COCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) typically involves the reaction of ethane-1,2-diol with a suitable dioxazinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the dioxazinane rings. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted dioxazinanes.
Scientific Research Applications
5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the interactions between dioxazinanes and biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug discovery.
Industry: In industrial applications, 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is used in the production of polymers and other materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The dioxazinane rings in the compound can participate in various chemical reactions, leading to the formation of different products. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural motif—two heterocycles linked by an alkylene chain—is shared with several analogs. Key comparisons include:
Benzoxazine Derivatives
Example : 3,3'-Ethylene-bis(3,4-dihydro-6-substituted-2H-1,3-benzoxazines)
- Structure : Benzoxazine rings (oxygen and nitrogen-containing) linked by ethylene.
- Synthesis: One-pot condensation of phenol derivatives, formaldehyde, and ethylenediamine .
- Key Differences : Benzoxazines exhibit higher aromaticity and thermal stability, making them suitable for polymer precursors (e.g., polybenzoxazines) .
Bistetrazole Derivatives
Example : (E)-5,5′-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)
- Structure : Two tetrazole rings connected by ethene.
- Synthesis : Cycloaddition or oxidative coupling reactions.
- Key Differences : Tetrazoles are nitrogen-rich, conferring high energy density and explosive sensitivity. Compound 6 (a bistetrazole derivative) shows superior impact sensitivity (IS > 20 J) and friction sensitivity (FS > 360 N) compared to hydrazine-linked analogs .
Triazinane Derivatives
Example : 5,5′-(Butane-1,4-diyl)bis(1,3,5-triazinane-2-thione)
- Structure : Triazinane rings (six-membered, nitrogen-sulfur) linked by butane.
- Synthesis : Condensation of thiourea with formaldehyde and diamines .
Pyrazolone Derivatives
Example : 4,4'-[1,2-Bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethane-1,2-diyl]-bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
- Structure : Pyrazolone rings linked by ethane.
- Synthesis: Reaction of quinoxaline with pyrazolones in DMSO .
- Key Differences : Pyrazolone derivatives exhibit strong hydrogen-bonding capacity, favoring crystallization and catalytic applications .
Benzodioxole Derivatives
Example : 5,5'-(Ethane-1,2-diyl)bis(2H-1,3-benzodioxole)
Data Tables
Table 1. Structural and Functional Comparison of Ethane-Linked Bis-Heterocycles
Biological Activity
5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by two 1,3,5-dioxazinane rings connected by an ethane-1,2-diyl linker. This configuration may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O₄ |
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | 5,5'-(ethane-1,2-diyl)bis(1,3,5-dioxazinane) |
Synthesis Methods
The synthesis of 5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) typically involves the reaction of dioxazine precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to 5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) exhibit significant antimicrobial properties. A study demonstrated that dioxazine derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
Anticancer Properties
Several studies have investigated the anticancer potential of dioxazine derivatives. For instance:
- Case Study : A derivative showed cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism : The compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Neuroprotective Effects
Emerging research suggests that dioxazine compounds may possess neuroprotective properties. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells.
The biological activity of 5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is hypothesized to involve:
- Receptor Binding : Interaction with specific receptors or enzymes leading to modulation of signaling pathways.
- Cell Membrane Interaction : Disruption of lipid bilayers in microbial cells or cancerous tissues.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit the growth of various pathogens and cancer cells. The following table summarizes key findings:
| Study | Target | Effect Observed | IC50 (µM) |
|---|---|---|---|
| Antimicrobial Activity Study | E. coli | Growth inhibition | 15 |
| Anticancer Study | HeLa cells | Cytotoxicity | 20 |
| Neuroprotection Study | Neuronal cells | Reduced oxidative stress | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
